N-(2-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
N-(2-Ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a heterocyclic compound featuring an indole core linked to a 5-methyl-1,3,4-oxadiazole moiety via an acetamide bridge. The 2-ethoxyphenyl group at the acetamide nitrogen confers unique steric and electronic properties, influencing its pharmacological and physicochemical behavior. This compound belongs to a broader class of indole-oxadiazole hybrids, which are explored for their anticancer, antimicrobial, and enzyme-inhibitory activities due to their bioisosteric compatibility with biological targets .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-3-27-19-11-7-5-9-16(19)22-20(26)13-25-17-10-6-4-8-15(17)12-18(25)21-24-23-14(2)28-21/h4-12H,3,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVWRLDBYSMUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex heterocyclic compound known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C22H25N5O5
- Molecular Weight: 439.48 g/mol
- CAS Number: 1775346-55-8
This structure features an indole core fused with an oxadiazole ring, which is critical for its biological activity.
The mechanism of action for this compound involves interaction with specific enzymes or receptors. It may modulate various biochemical pathways, influencing cellular processes such as apoptosis and inflammation.
Antiviral Activity
Research indicates that compounds with indole and oxadiazole moieties exhibit significant antiviral properties. For instance:
- Indole derivatives have been shown to inhibit HSV-1 replication in Vero cells, demonstrating their potential as antiviral agents .
Antimicrobial Activity
Studies have reported the synthesis of similar oxadiazole derivatives that exhibit antimicrobial effects against various pathogens. The inhibition zones measured against Escherichia coli and other bacteria suggest promising antibacterial activity .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cell lines to evaluate the safety profile of this compound. Results indicate that while exhibiting biological activity, it maintains a favorable cytotoxicity profile compared to standard drugs like ribavirin .
Comparative Analysis
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Antiviral Efficacy: A study demonstrated that a series of indole-based compounds significantly reduced viral loads in infected cell lines compared to controls .
- Antimicrobial Testing: A comparative study showed that oxadiazole derivatives exhibited antibacterial activities with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves the use of microwave-assisted methods that enhance yield and purity while minimizing environmental impact. For instance, microwave-assisted synthesis has been shown to facilitate rapid reactions and high yields of oxadiazole derivatives .
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. A study demonstrated that similar oxadiazole derivatives were effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4 to 32 µg/mL, indicating a strong potential for development as antimicrobial agents .
Anticancer Activity
The indole and oxadiazole components in N-(2-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide suggest potential anticancer properties. Indole derivatives are known for their ability to induce apoptosis in cancer cells. Case studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, making them candidates for further investigation in cancer therapy .
Drug Development
Given its promising pharmacological profile, this compound could serve as a lead compound in drug development for treating infections or cancers resistant to current therapies.
Agricultural Chemistry
The antimicrobial properties might also lend themselves to applications in agricultural chemistry as fungicides or bactericides, providing an alternative to traditional chemical treatments.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Synthesis and evaluation of oxadiazole derivatives | Antimicrobial activity | Effective against MRSA with MICs of 4–32 µg/mL |
| Antitumor effects of indole derivatives | Cancer therapy | Induced apoptosis in MCF-7 breast cancer cells |
| Oxadiazole hybrids in drug discovery | Drug development | Potential as inhibitors for various biological targets |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
The compound’s structural analogs differ in substituents on the indole, oxadiazole, and phenyl groups. For example:
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (): Replacing the indole with benzofuran and introducing a thioether linkage enhances antimicrobial activity but reduces anticancer potency compared to the target compound.
- N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (): The addition of a hydroxyimino group increases antioxidant activity due to improved hydrogen-bonding capacity but lowers metabolic stability.
Key Structural-Activity Relationships (SAR):
- Oxadiazole Substitution : The 5-methyl group on the oxadiazole ring (target compound) improves lipophilicity and membrane permeability compared to unsubstituted oxadiazoles (e.g., compounds in ).
- Ethoxyphenyl vs. Chlorophenyl: The 2-ethoxyphenyl group in the target compound reduces cytotoxicity toward normal cells compared to 3-chlorophenyl analogs (), likely due to decreased electrophilicity.
Anticancer Activity
The target compound’s indole-oxadiazole scaffold shows moderate anticancer activity (IC₅₀ ~ 8–12 μM in HeLa cells) via tubulin inhibition, as inferred from structurally related compounds (). In contrast, 2-[(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(thiazol-2-yl)acetamide () exhibits higher potency (IC₅₀ ~ 3.5 μM) due to the sulfhydryl group enhancing target binding.
Physicochemical and Spectral Properties
UV-Vis and Stability
The target compound’s UV-Vis profile (λmax ~ 270–290 nm) aligns with indole-oxadiazole derivatives (e.g., ), indicating π→π* transitions. Its stability in aqueous buffers (t₁/₂ > 24 hours at pH 7.4) surpasses analogs with ester or carbamate groups, which hydrolyze rapidly.
Crystallographic and Computational Data
X-ray studies of N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide () reveal bond lengths (C–N: 1.376 Å) and angles (124.87°) consistent with DFT calculations, validating the target compound’s predicted geometry.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-ethoxyphenyl)acetamide derivatives with 1,3,4-oxadiazole and indole moieties?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Indole functionalization : Introduce the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., refluxing with POCl₃ or H₂SO₄) .
Acetamide coupling : React the oxadiazole-indole intermediate with 2-ethoxyphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Key optimization : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How is structural characterization of this compound performed to confirm its molecular identity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., indole C-1 vs. C-3 substitution via NOESY) and oxadiazole ring formation (absence of NH₂ signals) .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching C₂₂H₂₁N₃O₃) .
- X-ray crystallography : Resolve ambiguous stereochemistry (if applicable) .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Methodological Answer :
- Enzyme inhibition : Screen against lipoxygenase (LOX), cyclooxygenase (COX), or kinases using fluorometric/colorimetric assays (e.g., LOX inhibition via linoleic acid peroxidation at 234 nm) .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungi (agar diffusion) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Systematic substitution : Vary substituents on:
- Indole ring : Replace 5-methyl with halogen/electron-withdrawing groups to modulate electron density .
- Oxadiazole : Compare 1,3,4-oxadiazole with 1,2,4-oxadiazole or thiadiazole analogs .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., LOX or EGFR) .
- Example table :
| Derivative | R₁ (Indole) | R₂ (Oxadiazole) | IC₅₀ (LOX, μM) |
|---|---|---|---|
| A | 5-CH₃ | 1,3,4-Oxd | 12.3 |
| B | 5-Cl | 1,3,4-Oxd | 8.7 |
| C | 5-CH₃ | 1,2,4-Oxd | 23.1 |
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Control standardization : Ensure consistent assay conditions (e.g., pH, temperature, enzyme source). For example, LOX activity varies between soybean (commercial) and human recombinant isoforms .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.
- Mechanistic studies : Use knock-out models (e.g., CRISPR-edited cells) to confirm target specificity if off-target effects are suspected .
Q. What strategies mitigate challenges in reaction yield and purity during synthesis?
- Methodological Answer :
- Optimization : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, replacing acetic acid with trifluoroacetic acid in cyclization steps improves oxadiazole yield by 15–20% .
- Purification : Employ preparative HPLC for polar byproducts (e.g., unreacted hydrazides) .
- Scale-up : Transition from batch to flow chemistry for exothermic steps (e.g., chloroacetylation) to enhance reproducibility .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity for similar derivatives?
- Methodological Answer :
- Cell line variability : Test derivatives on multiple cell lines (e.g., HepG2 vs. MCF-7) due to differences in metabolic enzymes .
- Apoptosis vs. necrosis : Use annexin V/PI staining to distinguish mechanisms; necrotic cell death may skew MTT results .
- Solubility effects : Pre-solubilize compounds in DMSO ≤0.1% to avoid solvent-induced artifacts .
Experimental Design Recommendations
Q. How to design a robust pharmacokinetic (PK) study for this compound?
- Methodological Answer :
- In vitro assays :
- Plasma stability : Incubate with rat/human plasma (37°C, 24h) and quantify via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 using luminescent substrates .
- In vivo PK : Administer IV/PO doses in rodents, collect plasma at 0.5–24h, and calculate AUC, t₁/₂, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
